molecular formula C9H7FN2 B2756334 4-fluoro-5-phenyl-1H-pyrazole CAS No. 942610-35-7

4-fluoro-5-phenyl-1H-pyrazole

Cat. No.: B2756334
CAS No.: 942610-35-7
M. Wt: 162.167
InChI Key: RFSKMSUCECRGSS-UHFFFAOYSA-N
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Description

4-Fluoro-5-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-5-phenyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. For instance, the reaction of 4-fluorophenylhydrazine with 1,3-diphenylpropane-1,3-dione under acidic conditions can yield this compound .

Another method involves the cycloaddition of 1,3-dipoles to dipolarophiles. This reaction can be catalyzed by various metal catalysts, such as copper or palladium, under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and oxidative aromatization has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-5-phenyl-1H-pyrazole is unique due to the presence of both a fluorine atom and a phenyl group, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the phenyl group contributes to its biological activity .

Biological Activity

4-Fluoro-5-phenyl-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Overview of Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains and fungi.
  • Anti-inflammatory Effects : Shown to inhibit pro-inflammatory cytokines.
  • Anticancer Properties : Potential as an anti-cancer agent, particularly in breast cancer models.
  • Antioxidant Activity : Exhibits properties that combat oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Bacillus subtilis, E. coli, and Aspergillus niger
Anti-inflammatoryInhibits TNF-α and IL-6 at significant levels
AnticancerInhibits growth in breast cancer cell lines
AntioxidantReduces oxidative stress markers

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Estrogen Receptor Modulation : The compound binds to the human estrogen alpha receptor, inhibiting its activity, which is crucial in the development of certain cancers.
  • Inhibition of Enzymatic Pathways : It has been reported to inhibit enzymes involved in inflammation and cancer progression, such as p38 MAP kinase .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various breast cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. The study highlighted its potential as a lead compound for further drug development targeting estrogen-dependent cancers.

Case Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, this compound showed promising antimicrobial activity. It was tested against multiple strains including Mycobacterium tuberculosis (MTB) and demonstrated comparable efficacy to rifampicin, a first-line tuberculosis treatment .

Properties

IUPAC Name

4-fluoro-5-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSKMSUCECRGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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